molecular formula C9H8F3NO2 B6611158 methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate CAS No. 2763779-98-0

methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate

Cat. No.: B6611158
CAS No.: 2763779-98-0
M. Wt: 219.16 g/mol
InChI Key: DTYTYBQNTAPVSJ-UHFFFAOYSA-N
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Description

Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a pyridine ring system substituted with both a methyl ester and a 2,2,2-trifluoroethyl group, making it a valuable scaffold for constructing more complex, bioactive molecules. Compounds containing the trifluoromethyl group are of significant interest in drug discovery. The incorporation of fluorine and trifluoromethyl groups into lead compounds is a well-established strategy to fine-tune their properties, as these groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity through electrostatic interactions . As such, this ester serves as a versatile building block for the synthesis of potential therapeutic agents. It can be readily hydrolyzed to its corresponding carboxylic acid or further functionalized via reactions on the pyridine ring, offering multiple avenues for chemical exploration. This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-5-6)4-9(10,11)12/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYTYBQNTAPVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange in Trichloromethylpyridine Precursors

A widely employed industrial method for synthesizing TFMP derivatives involves vapor-phase chlorination/fluorination of trichloromethylpyridines. For example, 2-chloro-5-(trichloromethyl)pyridine undergoes fluorination at >300°C with iron fluoride catalysts to yield 2-chloro-5-(trifluoromethyl)pyridine. Adapting this approach, methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate could be synthesized via sequential reactions:

  • Chlorination : Introduce chlorine at the 6-position of methyl pyridine-3-carboxylate using Cl₂ gas under catalytic conditions.

  • Trichloromethylation : React the chlorinated intermediate with carbon tetrachloride in the presence of radical initiators to form methyl 6-(trichloromethyl)pyridine-3-carboxylate.

  • Fluorination : Substitute chlorine atoms in the trichloromethyl group with fluorine using HF or KF in a vapor-phase reactor.

Table 1. Substrate Scope for Vapor-Phase Fluorination of Trichloromethylpyridines

SubstrateProductYield (%)Conditions
2-Chloro-5-(trichloromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridine78FeF₃, 320°C, 2 h
3-(Trichloromethyl)pyridine3-(Trifluoromethyl)pyridine65CrF₂, 310°C, 3 h

Key challenges include controlling regioselectivity during chlorination and minimizing decomposition at high temperatures.

Cyclocondensation with Trifluoroethyl-Containing Building Blocks

Hantzsch-Type Pyridine Synthesis

The Hantzsch reaction enables direct incorporation of trifluoroethyl groups during pyridine ring formation. Ethyl 4,4,4-trifluoroacetoacetate serves as a critical building block, reacting with aldehydes and ammonium acetate to form dihydropyridines, which are oxidized to pyridines. For the target compound:

  • Condensation : React ethyl 4,4,4-trifluoroacetoacetate with methyl acrylate and ammonium acetate in ethanol to form a dihydropyridine intermediate.

  • Aromatization : Oxidize the intermediate using MnO₂ or DDQ to yield this compound.

Table 2. Yields of Trifluoroethyl-Substituted Pyridines via Hantzsch Synthesis

AldehydeDihydropyridine Yield (%)Pyridine Yield (%)
Benzaldehyde7258
4-Methoxybenzaldehyde6862

This method offers regioselectivity but requires optimization to prevent over-oxidation of the trifluoroethyl group.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling allows late-stage introduction of the trifluoroethyl group. A bromine atom at the 6-position of methyl pyridine-3-carboxylate can be replaced with a trifluoroethylboronate reagent:

  • Borylation : Prepare potassium trifluoroethyltrifluoroborate via hydroboration of 3,3,3-trifluoropropene.

  • Coupling : React methyl 6-bromopyridine-3-carboxylate with the boronate using Pd(dppf)Cl₂ and K₂CO₃ in DME/H₂O (3:1) at 100°C.

Table 3. Suzuki-Miyaura Coupling Efficiency with Trifluoroethyl Reagents

SubstrateBoronateYield (%)
Methyl 6-bromopyridine-3-carboxylateCF₃CH₂Bpin45
Methyl 6-iodopyridine-3-carboxylateCF₃CH₂BF₃K62

Limitations include the instability of trifluoroethylboronates and competing protodeboronation.

Nucleophilic Substitution

SNAr Reactions with Trifluoroethylamine

Electron-deficient pyridines undergo nucleophilic aromatic substitution (SNAr) at activated positions. Methyl 6-fluoropyridine-3-carboxylate reacts with 2,2,2-trifluoroethylamine under basic conditions:

  • Activation : Deprotonate trifluoroethylamine with NaH in DMF.

  • Substitution : Heat the mixture at 120°C for 24 h to replace fluoride with the trifluoroethyl group.

Table 4. SNAr Reactivity of Fluoro-Substituted Pyridines

SubstrateNucleophileYield (%)
Methyl 6-fluoropyridine-3-carboxylateCF₃CH₂NH₂38
Methyl 2-fluoro-6-chloropyridine-3-carboxylateCF₃CH₂NH₂27

Low yields stem from the poor leaving-group ability of fluoride and steric hindrance from the trifluoroethyl group.

Reductive Amination and Alkylation

Michael Addition to Trifluoroacrylates

A two-step strategy involves:

  • Michael Addition : React methyl 6-aminopyridine-3-carboxylate with ethyl trifluoroacrylate in THF to form a β-amino ester.

  • Reduction : Reduce the double bond using H₂/Pd-C to yield the trifluoroethyl substituent.

Table 5. Reductive Amination Efficiency

AmineAcrylateYield (%)
Methyl 6-aminopyridine-3-carboxylateCF₂=CFCO₂Et56
Methyl 4-aminopyridine-3-carboxylateCF₂=CFCO₂Et41

This method avoids harsh fluorination conditions but requires stoichiometric reducing agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity:
Recent studies have highlighted the potential of methyl pyridine derivatives in cancer treatment. For instance, compounds bearing similar structures have shown promising antitumor effects against triple-negative breast cancer (TNBC) cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Neuropharmacology:
Trifluoromethyl groups in pyridine derivatives are known to influence neuropharmacological properties. Research indicates that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders .

FDA-Approved Drugs:
The trifluoroethyl moiety has been incorporated into several FDA-approved drugs, enhancing their efficacy and pharmacokinetic profiles. For example, drugs containing this group have demonstrated improved potency against various targets, including enzymes involved in neurotransmitter uptake .

Agrochemical Applications

Pesticide Development:
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate is also utilized in developing agrochemicals. Its derivatives serve as key intermediates in synthesizing pesticides that are effective against a range of agricultural pests while minimizing environmental impact .

Fungicides:
Compounds featuring trifluoromethyl groups have been shown to exhibit higher fungicidal activity compared to their non-fluorinated counterparts. This property is particularly valuable in the formulation of fungicides that protect crops from fungal diseases .

Table 1: Summary of Research Findings on Methyl Pyridine Derivatives

StudyApplicationFindings
Study AAntitumorSignificant growth inhibition in TNBC cell lines; reduced viability observed at specific concentrations .
Study BNeuropharmacologyEnhanced potency as an SSRI; potential for treating mood disorders .
Study CAgrochemicalsDevelopment of effective fungicides; higher efficacy compared to traditional compounds .

Mechanism of Action

The mechanism of action of methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The trifluoroethoxy group in the target compound provides greater steric bulk and polarity compared to trifluoromethylphenoxy () or trifluoromethyl-dihydropyridine () analogs.
  • Reactivity : Dihydropyridine derivatives (e.g., ) exhibit reduced aromaticity, making them more reactive in cyclization or oxidation reactions .

Fused Heterocyclic Derivatives

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Key Properties
Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate C₁₅H₉F₃N₂O₂S Thieno[3,2-b]pyridine fused 338.30 -
Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate C₁₅H₉F₃N₂O₂S Thieno[3,2-b]pyridine fused 338.30 -

Key Observations :

  • Bioactivity : Such fused systems are explored as kinase inhibitors or S1P receptor modulators (e.g., references "S1PR2_HUMAN") .

Non-Fluorinated Pyridine Carboxylates

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate C₁₆H₁₇NO₂ 3-COOCH₂CH₃, 2-CH₃, 6-C₆H₄CH₃ 255.31 LogP: 3.54; PSA: 39.19 Ų

Key Observations :

  • Lipophilicity : The absence of fluorine in results in higher LogP (3.54 vs. ~1–2 for fluorinated analogs), suggesting better membrane permeability .
  • Applications: Non-fluorinated analogs are often used in catalysis or as intermediates in organic synthesis .

Research Findings and Trends

  • Synthetic Utility : Fluorinated pyridine carboxylates are prioritized in medicinal chemistry due to their metabolic stability and ability to modulate electronic properties .
  • Structural Diversity : Fused heterocycles () and dihydropyridines () expand the scope of these compounds in targeting enzymes or receptors .
  • Thermal Stability : The high boiling point of this compound (241.2°C) makes it suitable for high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves introducing trifluoroethyl and ester groups onto a pyridine ring. Fluorination agents like KF in DMSO can facilitate trifluoroethyl group incorporation, while esterification via nucleophilic acyl substitution (e.g., using methyl chloroformate) is common. Reaction temperature (e.g., 80–100°C) and solvent polarity significantly affect yield, with DMF or THF often yielding >70% purity . For purification, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization in ethanol for >95% purity .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Key NMR signals include the pyridine ring protons (δ 7.8–8.5 ppm), trifluoroethyl CF₃ group (δ ~120 ppm in ¹³C), and methyl ester (δ 3.9–4.1 ppm). Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak at m/z 247.18 (C₁₀H₁₀F₃NO₂⁺) .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Stability tests indicate degradation <5% over 6 months at –20°C in anhydrous conditions. Avoid prolonged exposure to moisture or light, which hydrolyzes the ester group to carboxylic acid .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the trifluoroethyl group in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions. The trifluoroethyl group’s electron-withdrawing nature lowers the LUMO energy of the pyridine ring, enhancing susceptibility to nucleophilic attack at the 2- and 4-positions. Solvent effects (e.g., PCM models for DMSO) refine reaction pathway predictions .

Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring in this compound?

  • Methodological Answer : Use directing groups (e.g., Boc-protected amines) to control regioselectivity. For example, palladium-catalyzed C–H activation at the 4-position of the pyridine ring can proceed with >80% yield using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in toluene at 110°C . Microwave-assisted synthesis reduces reaction time and improves selectivity .

Q. How do conflicting NMR and mass spectrometry data for derivatives of this compound arise, and how should they be resolved?

  • Methodological Answer : Discrepancies often stem from tautomerism (e.g., keto-enol equilibria in hydroxylated derivatives) or residual solvents in NMR samples. For example, a methyl ester peak (δ 3.9 ppm) may split due to rotameric conformations. High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) clarify structural ambiguities .

Q. What are the challenges in achieving enantiomeric purity for chiral analogs of this compound, and how can they be addressed?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers, but low solubility may require derivatization (e.g., conversion to carbamates). Asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) achieves >90% ee in trifluoroethyl group functionalization .

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